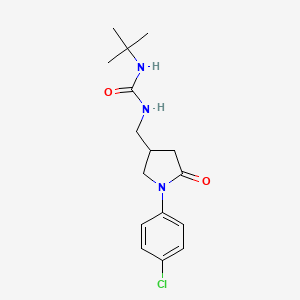

1-(Tert-butyl)-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Description

1-(Tert-butyl)-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a urea derivative characterized by a tert-butyl group, a 4-chlorophenyl-substituted pyrrolidinone ring, and a methylurea linkage. The pyrrolidinone ring introduces a constrained conformation, which may modulate pharmacokinetic properties such as bioavailability and target engagement.

Properties

IUPAC Name |

1-tert-butyl-3-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O2/c1-16(2,3)19-15(22)18-9-11-8-14(21)20(10-11)13-6-4-12(17)5-7-13/h4-7,11H,8-10H2,1-3H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPJBNVZMFGLSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl)-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of tert-butyl isocyanate with a suitable amine derivative of 4-chlorophenylpyrrolidinone. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor technology can be employed to achieve a more sustainable and controlled synthesis process, reducing waste and improving yield .

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl)-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of similar structures exhibit significant antimicrobial activities. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL . The structural features of 1-(Tert-butyl)-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea suggest potential efficacy against similar pathogens.

Anticancer Activity

There is emerging evidence that compounds with similar urea linkages have shown promise in cancer therapy. The ability to modulate cellular pathways through interactions with specific receptors makes this compound a candidate for further investigation in oncology .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy and selectivity of this compound. Modifications to the chlorophenyl and pyrrolidine components may enhance biological activity while reducing potential side effects. Studies on related urea compounds have highlighted the importance of steric and electronic factors in determining their pharmacological profiles .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of urea derivatives, it was found that compounds structurally similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This study utilized standard microbiological techniques to determine MIC values, providing a basis for further development as potential antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anticancer potential of urea-based compounds demonstrated that certain derivatives could inhibit proliferation in various cancer cell lines. The study employed cell viability assays and flow cytometry to analyze apoptosis pathways activated by these compounds, suggesting a promising avenue for therapeutic development .

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous urea derivatives, emphasizing substituent effects, biological activity, and physicochemical properties.

Structural Analogues from Literature

1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (Compound 1) Substituents: Pyridin-2-yl core with chloro-fluoro-phenoxy and dimethoxyphenyl groups. Activity: Glucokinase activator (enhances glucose metabolism). Key Difference: Pyridine core vs. pyrrolidinone in the target compound; methylurea vs. tert-butyl-urea.

(E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea (Compound 3) Substituents: Triazinan-ylidene and 4-chlorobenzyl groups. Activity: Analgesic (pain relief).

Structural and Functional Analysis

Key Observations :

- Substituent Effects : The tert-butyl group increases steric hindrance, which could reduce metabolic degradation but also limit solubility. In contrast, methylurea derivatives (e.g., Compounds 1 and 3) prioritize metabolic flexibility for rapid activity.

- Aromatic Group Role : The 4-chlorophenyl group in the target compound aligns with the 4-chlorobenzyl group in Compound 3, both contributing to π-π stacking interactions in target binding.

Biological Activity

1-(Tert-butyl)-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea, also known by its CAS number 954659-73-5, is a complex organic compound characterized by the presence of a tert-butyl group, a chlorophenyl moiety, and a pyrrolidinone structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 323.82 g/mol. The structural features include:

- Tert-butyl group : Contributes to hydrophobic interactions.

- Chlorophenyl group : May enhance biological activity through interactions with biological targets.

- Pyrrolidinone moiety : Plays a crucial role in the compound's mechanism of action.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. These interactions can lead to inhibition or activation of various biological pathways, influencing cellular processes such as proliferation and apoptosis.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties. For instance, related urea derivatives have shown significant cytotoxicity against various cancer cell lines, including lung and breast cancers .

- Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial activity against pathogens such as Staphylococcus aureus and Salmonella typhi. The presence of the chlorophenyl group may enhance this activity through hydrophobic interactions with bacterial membranes .

- Enzyme Inhibition : The compound is being investigated for its potential to inhibit specific enzymes, which could be relevant in the treatment of diseases such as cancer and bacterial infections. For example, studies on related compounds have shown strong inhibitory effects on urease and acetylcholinesterase .

Case Study 1: Antitumor Activity

A study involving urea derivatives similar to this compound reported GI50 values ranging from 15 to 28 μM against various cancer cell lines, indicating significant antitumor potential . This suggests that modifications in the side chains can lead to enhanced cytotoxicity.

Case Study 2: Antimicrobial Screening

In another investigation, derivatives were screened for antimicrobial activity, revealing MIC values as low as 0.03 μg/mL against S. aureus and H. influenzae, suggesting that structural variations can significantly impact antibacterial efficacy .

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic routes for 1-(tert-butyl)-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves three key steps:

Formation of the pyrrolidinone ring : Cyclization of γ-lactam precursors (e.g., 4-chlorophenyl-substituted amines) using reagents like EDCI/HOBt for amide bond formation .

Introduction of the tert-butyl urea group : Reacting the pyrrolidin-3-ylmethyl intermediate with tert-butyl isocyanate under inert conditions (e.g., DMF, 0–5°C) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Optimization Tips : Adjust stoichiometry of isocyanate to avoid side reactions (e.g., dimerization) and monitor intermediates via TLC or HPLC .

Q. How should researchers characterize this compound, and what spectroscopic techniques are most reliable?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm regiochemistry of the 4-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and tert-butyl group (δ ~1.3 ppm for -C(CH₃)₃) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragment patterns (e.g., loss of CO from the pyrrolidinone ring) .

- Infrared Spectroscopy (IR) : Detect urea C=O stretching (~1640–1680 cm⁻¹) and pyrrolidinone C=O (~1700 cm⁻¹) .

Q. What preliminary biological screening assays are appropriate for this compound?

Methodological Answer :

- Enzyme Inhibition Assays :

- Cellular Viability Assays :

- MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Solubility Testing : Perform kinetic solubility assays in PBS (pH 7.4) or DMSO to guide dosing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for urea derivatives of this class?

Methodological Answer : Contradictions often arise from:

- Off-target interactions : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

- Metabolic instability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation pathways .

- Structural analogs : Compare with compounds like 1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)pyrazol-5-yl]urea () to isolate substituent effects .

Case Study : If conflicting kinase inhibition data exist, repeat assays with ATP concentration gradients to rule out ATP-competitive artifacts .

Q. What computational strategies are effective for predicting the binding mode of this compound to biological targets?

Methodological Answer :

Q. How can the stereochemical integrity of the pyrrolidin-3-ylmethyl group be verified during synthesis?

Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol) to separate enantiomers and determine enantiomeric excess (ee) .

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for absolute configuration assignment .

- X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., Mosher’s acid) for unambiguous stereochemical determination .

Q. What strategies mitigate metabolic oxidation of the tert-butyl group in vivo?

Methodological Answer :

- Deuterium/Halogen Substitution : Replace tert-butyl C-H bonds with deuterium or fluorine to slow CYP450-mediated oxidation .

- Prodrug Design : Mask the urea as a carbamate ester, cleaved enzymatically at target tissues .

- Metabolite Identification : Use LC-MS/MS to track oxidation products (e.g., tert-butyl alcohol) in hepatocyte incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.